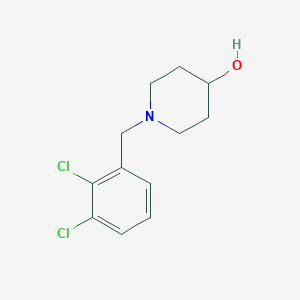

1-(2,3-dichlorobenzyl)-4-piperidinol

Descripción

1-(2,3-Dichlorobenzyl)-4-piperidinol is a piperidine derivative featuring a 2,3-dichlorobenzyl substitution at the 1-position and a hydroxyl group at the 4-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological receptors, such as dopamine D3 ligands . Its synthesis typically involves nucleophilic substitution between 4-piperidinol and 2,3-dichlorobenzyl chloride (CAS 3290-01-5), a reactive alkylating agent .

Propiedades

IUPAC Name |

1-[(2,3-dichlorophenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c13-11-3-1-2-9(12(11)14)8-15-6-4-10(16)5-7-15/h1-3,10,16H,4-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZGUYPUCKQBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Substituent Position on the Benzyl Group

Variations in the dichloro-substitution pattern on the benzyl group significantly alter steric and electronic properties:

Impact : The 2,3-dichloro configuration optimizes interactions with hydrophobic pockets in receptor binding sites, as seen in dopamine D3 ligands .

Functional Groups on the Piperidine Ring

The nature of substituents at the 4-position of piperidine influences solubility, lipophilicity, and bioactivity:

| Compound | 4-Position Group | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | -OH | ~2.1 | 10–15 (aqueous) |

| Ethyl 1-(2,3-Dichlorobenzyl)piperidine-4-carboxylate | -COOEt | ~3.8 | <1 (aqueous) |

| [1-(2,6-Dichlorobenzyl)-piperidin-4-yl]-methanol | -CH2OH | ~1.9 | 20–25 (aqueous) |

Key Findings :

- The hydroxyl group in 4-piperidinol enhances water solubility, critical for oral bioavailability.

- Ethyl esters (e.g., AB13156 ) increase lipophilicity, favoring blood-brain barrier penetration but reducing metabolic stability due to esterase susceptibility.

- The primary alcohol in [1-(2,6-dichlorobenzyl)-piperidin-4-yl]-methanol offers intermediate solubility but weaker receptor affinity compared to secondary alcohols .

Core Heterocyclic Structure

Replacement of piperidine with pyrrolidine or piperazine alters conformational flexibility and binding kinetics:

Structural Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.